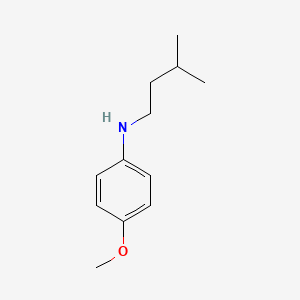

4-methoxy-N-(3-methylbutyl)aniline

Description

4-Methoxy-N-(3-methylbutyl)aniline (CAS: 1342586-07-5) is a tertiary amine featuring a methoxy-substituted aniline core and a branched 3-methylbutyl (isoamyl) substituent. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol . This compound is synthesized via palladium-catalyzed coupling reactions or nucleophilic substitutions, as evidenced by analogous methods for diarylamines . Its applications span pharmaceuticals (e.g., as a precursor for bioactive molecules) and materials science (e.g., in charge-transport layers for optoelectronic devices) .

Properties

IUPAC Name |

4-methoxy-N-(3-methylbutyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-10(2)8-9-13-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJPCHUXEINIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-methylbutyl)aniline can be achieved through several methods:

Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with 3-methylbutylamine. The reaction typically occurs under basic conditions, using a solvent such as ethanol or methanol.

Reductive Amination: Another method involves the reductive amination of 4-methoxybenzaldehyde with 3-methylbutylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 4-methoxy-N-(3-methylbutyl)aniline often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group (if present) to an amine can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation

Major Products

Oxidation: Quinone derivatives

Reduction: Corresponding amines

Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

4-methoxy-N-(3-methylbutyl)aniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group and the N-(3-methylbutyl) substituent play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features and Substituent Effects

*HTMs: Hole-transport materials for perovskite solar cells.

Key Observations :

- Branching vs. Aromaticity : The 3-methylbutyl group in the target compound enhances steric bulk and lipophilicity compared to planar aromatic substituents (e.g., p-tolyl or nitrobenzylidene), influencing solubility and reactivity .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce electron density at the amine center, while methoxy groups (electron-donating) enhance charge transport in optoelectronic applications .

Key Insights :

- Catalytic Efficiency : Pd-based catalysts (e.g., Pd(dppf)Cl₂) enable high-yielding couplings for tertiary amines , while nitrosonium-mediated methods are less efficient for secondary amines .

- Schiff Base Formation : Imine derivatives (e.g., ) are synthesized under mild acid catalysis, favoring dynamic covalent chemistry.

Physicochemical and Functional Properties

Table 3: Comparative Properties

*NLO: Nonlinear optical.

Critical Analysis :

- Antimicrobial Activity : The nitrobenzylidene derivative exhibits potent activity due to the nitro group’s electrophilic character, disrupting microbial membranes .

- NLO Performance : Methoxy- and aryl-rich structures (e.g., ) show enhanced hyperpolarizability, making them suitable for photonic devices.

Biological Activity

4-Methoxy-N-(3-methylbutyl)aniline is an organic compound characterized by its unique structure, which includes a methoxy group and a 3-methylbutyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C₁₃H₁₉N₁O

- Molecular Weight : Approximately 207.31 g/mol

- Structural Features :

- Methoxy group (-OCH₃) attached to the benzene ring.

- N-(3-methylbutyl) substituent on the nitrogen atom.

The biological activity of 4-methoxy-N-(3-methylbutyl)aniline is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure enhances its binding affinity, allowing it to modulate biochemical pathways effectively. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and leading to various biological effects such as anti-inflammatory and anticancer properties .

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activities

Research has indicated several potential biological activities associated with 4-methoxy-N-(3-methylbutyl)aniline:

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that 4-methoxy-N-(3-methylbutyl)aniline may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death .

Comparative Analysis

To better understand the uniqueness of 4-methoxy-N-(3-methylbutyl)aniline, a comparison with structurally similar compounds is informative:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Methoxyaniline | Lacks N-(3-methylbutyl) substituent | Lower bioactivity |

| N-(3-Methylbutyl)aniline | Lacks methoxy group | Reduced reactivity |

| 4-Ethoxy-N-(3-methylbutyl)aniline | Ethoxy group instead of methoxy | Different chemical properties |

The presence of both the methoxy group and the N-(3-methylbutyl) substituent in 4-methoxy-N-(3-methylbutyl)aniline contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-methoxy-N-(3-methylbutyl)aniline:

- Anticancer Study : A study published in a peer-reviewed journal evaluated the compound's effects on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 1.5 μM depending on the cell line tested .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of this compound, showing effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating promising results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.